2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Description
The compound “2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is a chemical compound with a molecular formula of C11H12BrN3O . It contains a bromophenyl group attached to a triazole ring, which is further connected to an ethan-1-ol group .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 281.01637 g/mol . The topological polar surface area of the compound is 50.9 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis and characterization of compounds with structures similar to "2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol". For instance, studies on the preparation of polymers with controlled molecular architecture highlight the novel convergent growth approach to topological macromolecules based on dendritic fragments, starting from what will become the periphery of the molecule and progressing inward, showcasing the importance of such compounds in the development of dendritic macromolecules (Hawker & Fréchet, 1990). Similarly, the synthesis of antimicrobial agents has been explored, emphasizing the utility of bromobenzyl and triazole derivatives in combating various bacterial and fungal strains (Kaneria et al., 2016).
Catalytic Applications
The catalytic properties of 1,2,3-triazole-based compounds have been investigated, particularly in the context of half-sandwich Ruthenium(II) complexes for alcohol oxidation and transfer hydrogenation (Saleem et al., 2013). This research underscores the relevance of such compounds in catalytic processes, enhancing the efficiency of chemical reactions through structural and donor site-dependent aspects.
Antimicrobial Activities
Research on the antimicrobial activities of novel 1,2,3-triazole derivatives demonstrates the potential of these compounds in medical applications. The synthesis of derivatives by the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines, followed by characterization and screening for antimicrobial activity, highlights their effectiveness against various bacterial and fungal strains (Kaneria et al., 2016).
Structural Analysis and Design
The design and synthesis of 1,2,3-triazole-pyrazole hybrids as antimicrobial agents demonstrate the versatility of these compounds in creating effective antimicrobial solutions. Through click-reaction synthesis and evaluation of antibacterial and antifungal activity, these studies provide insights into the potential of 1,2,3-triazoles in the development of new antimicrobial agents (Pervaram et al., 2017).
Properties
IUPAC Name |
2-[1-(4-bromophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKBMWQMBNRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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